![molecular formula C11H13F B3315587 3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene CAS No. 951893-73-5](/img/structure/B3315587.png)
3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene
Overview
Description
3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene, also known as FMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMP is a member of the propene family and is commonly used as a reagent in organic chemistry.
Scientific Research Applications
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound could be used in protodeboronation reactions . Protodeboronation of pinacol boronic esters is a valuable transformation that allows for formal anti-Markovnikov alkene hydromethylation . This reaction is particularly useful in the synthesis of complex organic molecules .
Synthesis of Indolizidine
The compound could potentially be used in the synthesis of indolizidine . Indolizidines are a class of alkaloids that have a wide range of biological activities and are found in many natural products .
Synthesis of Cholesterol
The compound could potentially be used in the synthesis of cholesterol . Cholesterol is an essential component of all animal cell membranes and is the precursor to the steroid hormones .
Synthesis of (−)-Δ8-THC
The compound could potentially be used in the synthesis of (−)-Δ8-THC . (−)-Δ8-THC is a psychoactive cannabinoid found in the Cannabis plant .
Synthesis of Organoboron Compounds
The compound could potentially be used in the synthesis of organoboron compounds . Organoboron compounds are highly valuable building blocks in organic synthesis .
properties
IUPAC Name |
1-fluoro-2-methyl-3-(2-methylprop-2-enyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-8(2)7-10-5-4-6-11(12)9(10)3/h4-6H,1,7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYOJMYVJJTBCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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